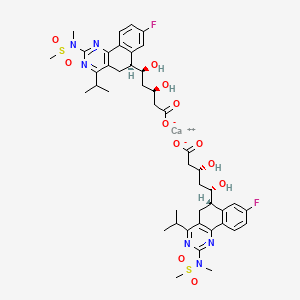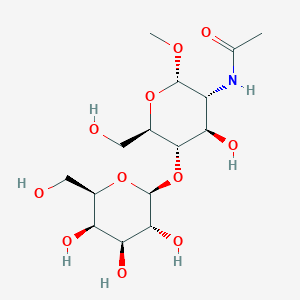
2-Perfluorobutylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorobutylethyl acetate, also known by its IUPAC name 3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate, is a fluorinated organic compound with the molecular formula C8H7F9O2. This compound is characterized by the presence of a perfluorobutyl group attached to an ethyl acetate moiety, making it a unique member of the fluorinated esters family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Perfluorobutylethyl acetate typically involves the esterification of 3,3,4,4,5,5,6,6,6-nonafluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and quality control is common in the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Perfluorobutylethyl acetate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to yield the corresponding alcohol, 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 3,3,4,4,5,5,6,6,6-nonafluorohexanol and acetic acid.
Reduction: 3,3,4,4,5,5,6,6,6-nonafluorohexanol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Perfluorobutylethyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Perfluorobutylethyl acetate is primarily related to its ability to interact with various molecular targets through its fluorinated moiety. The perfluorobutyl group imparts unique lipophilic and hydrophobic properties, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Perfluorobutylethyl acrylate: Similar in structure but contains an acrylate group instead of an acetate group.
3,3,4,4,5,5,6,6,6-Nonafluorohexanol: The alcohol counterpart of 2-Perfluorobutylethyl acetate.
Uniqueness: this compound is unique due to its combination of a perfluorobutyl group with an acetate moiety, providing distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal and chemical stability.
Propiedades
Número CAS |
80705-15-3 |
|---|---|
Fórmula molecular |
C8H7F9O2 |
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
Clave InChI |
WUXJRZYSKWYAEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)



![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)

![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)


